6alpha-Hydroxyfinasteride
Overview
Description
6alpha-Hydroxyfinasteride is a derivative of finasteride, a well-known medication used primarily for the treatment of benign prostatic hyperplasia and male pattern baldness. This compound has been found to exhibit higher potency and selectivity towards the type II 5-alpha reductase enzyme, which is responsible for the conversion of testosterone to dihydrotestosterone.
Scientific Research Applications
6alpha-Hydroxyfinasteride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-alpha reductase inhibitors.
Biology: The compound is studied for its effects on enzyme activity and hormone regulation.
Medicine: Research focuses on its potential therapeutic applications in treating conditions like benign prostatic hyperplasia and androgenetic alopecia.
Industry: It is used in the development of new pharmaceuticals and as a standard for quality control in drug manufacturing.
Mechanism of Action
Target of Action
6alpha-Hydroxyfinasteride, a metabolite of finasteride , primarily targets the enzyme 5-alpha reductase . This enzyme plays a crucial role in converting testosterone into dihydrotestosterone (DHT), an androgen hormone . DHT is involved in the development of male characteristics but can also contribute to conditions like male pattern hair loss and prostate enlargement .
Mode of Action
This compound, similar to finasteride, works by inhibiting the action of 5-alpha reductase . By blocking this enzyme, it effectively reduces the levels of DHT in the body . This inhibition leads to a decrease in the effects of DHT on hair follicles and the prostate gland .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of testosterone into DHT. By inhibiting 5-alpha reductase, the compound prevents this conversion, leading to a decrease in DHT levels . This affects downstream effects such as the shrinkage of hair follicles and the enlargement of the prostate gland .
Pharmacokinetics
Finasteride, and by extension this compound, is well absorbed after oral administration . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is between 5 to 6 hours . Despite this, slow accumulation occurs with multiple doses .
Result of Action
The inhibition of 5-alpha reductase by this compound leads to several outcomes. In the context of hair loss, lower DHT levels mean hair follicles are no longer subjected to the same degree of shrinkage, slowing down or stopping hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . For prostate enlargement, a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with benign prostatic hyperplasia (BPH), such as frequent urination, difficulty starting urination, and weak urine flow .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds like finasteride can vary based on individual genetic factors, the presence of other medications, and overall health status .
Biochemical Analysis
Biochemical Properties
6alpha-Hydroxyfinasteride is known to interact with enzymes, proteins, and other biomolecules. It is a derivative of finasteride, which is a commonly used drug for the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness. This compound has been found to have higher potency and selectivity towards the type II 5-alpha reductase enzyme, which is responsible for the conversion of testosterone.
Cellular Effects
It is known that finasteride, the parent compound of this compound, can induce serious adverse effects in some men, which may persist after treatment cessation . These effects include sexual dysfunction and depression . Long-term use of finasteride and dutasteride may result in development of non-alcoholic fatty liver diseases (NAFLD), insulin resistance (IR), type 2 diabetes (T2DM), dry eye disease, potential kidney dysfunction, among other metabolic dysfunctions .
Molecular Mechanism
This compound, as a metabolite of finasteride, likely shares similar molecular mechanisms. Finasteride is a selective, potent, irreversible inhibitor of the 5α-Reductase isotype ΙΙ . It decreases the systemic levels of DHT produced by the liver and gonads by 65–70% without having any direct hormonal, estrogenic, progesteronic, or antiandrogenic actions .
Temporal Effects in Laboratory Settings
It is known that finasteride, the parent compound, shows a distinctive reversed distribution profile in skin layers, which is meaningful for exerting a favorable pharmacological effect .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on finasteride, the parent compound, have shown that it can lead to erectile dysfunction that can last indefinitely in a subset of patients .
Metabolic Pathways
Finasteride, the parent compound, is known to inhibit the 5α-reductases, thus reducing the systemic levels of DHT produced by the liver and gonads .
Transport and Distribution
Studies on finasteride, the parent compound, have shown that it can penetrate human cadaver skin from vesicular nanocarriers .
Subcellular Localization
It is known that finasteride, the parent compound, can be accumulated at target sites more effectively and maintained at higher levels through the application of novel ethosomal carriers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxyfinasteride involves the hydroxylation of finasteride. This process typically requires the use of specific reagents and catalysts to achieve the desired hydroxylation at the 6alpha position. The reaction conditions often include controlled temperature and pH to ensure the selectivity and yield of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the consistency and purity of the final product. The use of advanced analytical techniques is crucial for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxyfinasteride undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, finasteride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce halogenated derivatives.
Comparison with Similar Compounds
Finasteride: The parent compound, used for similar therapeutic purposes but with lower potency.
Dutasteride: Another 5-alpha reductase inhibitor with a broader spectrum of activity, inhibiting both type I and type II enzymes.
Epristeride: A less commonly used inhibitor with a different mechanism of action.
Uniqueness: 6alpha-Hydroxyfinasteride is unique due to its higher selectivity and potency towards the type II 5-alpha reductase enzyme. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over its parent compound and other similar inhibitors.
Properties
IUPAC Name |
(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADRJBKILTRPZ-XLGSXJLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652605 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-62-9 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Hydroxyfinasteride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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